molecular formula C12H15NO B5318647 N-cyclopropyl-2,5-dimethylbenzamide

N-cyclopropyl-2,5-dimethylbenzamide

Cat. No.: B5318647
M. Wt: 189.25 g/mol
InChI Key: YUGNWNRITNMCFT-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2,5-dimethylbenzamide is a benzamide derivative featuring a cyclopropylamine substituent and methyl groups at the 2- and 5-positions of the aromatic ring. These derivatives are notable for their roles in metal-catalyzed C–H bond functionalization and asymmetric synthesis .

Properties

IUPAC Name

N-cyclopropyl-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-8-3-4-9(2)11(7-8)12(14)13-10-5-6-10/h3-4,7,10H,5-6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGNWNRITNMCFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Effects on Reactivity and Yield

The electronic and steric nature of substituents on benzamide derivatives significantly impacts their reactivity. For example:

  • Electron-donating groups (e.g., methyl, methoxy) : Enhance reaction efficiency in palladium-catalyzed C–H functionalization. N-Methoxy-3,5-dimethylbenzamide achieved a 77% yield in cyclohexene coupling due to methyl groups stabilizing intermediates via hyperconjugation .
  • Electron-withdrawing groups (e.g., NO₂, CF₃): Reduce yields (e.g., 45–60% for nitro-substituted analogs) due to destabilization of metal-amide intermediates .
  • Halogens (F, Cl, Br) : Para-halogenated benzamides show moderate yields (~65–75%), attributed to their balanced electronic effects .
Table 1: Substituent Effects on Cross-Coupling Yields
Substituent(s) on Benzamide Reaction Type Yield (%) Reference
3,5-dimethyl (N-methoxy) Cyclohexene coupling 77
4-nitro (N-methoxy) Cyclohexene coupling 45
4-fluoro (N-methoxy) Cyclohexene coupling 68
3,5-dimethyl (N,N-diisopropyl) Cyclophane synthesis 42
N-Methoxybenzamides

N-Methoxybenzamides are widely used as directing groups in C–H activation. The 3,5-dimethyl variant (Table 1) demonstrates superior yields compared to monosubstituted analogs, highlighting the synergistic effect of dual methyl groups in stabilizing transition states .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

This compound features an N,O-bidentate directing group, enabling selective C–H functionalization. Unlike N-cyclopropyl-2,5-dimethylbenzamide, its hydroxyl group facilitates coordination with transition metals like palladium, though steric bulk from the dimethyl group may limit substrate scope .

N,N-Diisopropyl-3,5-dimethylbenzamide

Used in the asymmetric synthesis of planar chiral cyclophanes, this derivative underscores the importance of bulky amide groups (e.g., diisopropyl) in achieving enantioselectivity. The dimethyl groups on the aromatic ring further enhance steric control during lithiation steps .

Unique Advantages of this compound

While direct data are sparse, inferences can be drawn:

  • 2,5-Dimethyl substitution : Likely enhances steric shielding of the amide nitrogen, reducing side reactions in catalytic cycles. This configuration may outperform meta-substituted analogs (e.g., 3,5-dimethyl) in certain substrates .

Research Findings and Implications

  • Catalytic Efficiency : Methyl and cyclopropyl substituents on benzamides improve reaction yields by stabilizing metal-amide complexes through steric and electronic modulation .
  • Limitations : Electron-withdrawing groups and excessive steric bulk (e.g., tBu) reduce catalytic activity, emphasizing the need for balanced substituent design .

Q & A

Q. What are the standard synthetic protocols for preparing N-cyclopropyl-2,5-dimethylbenzamide, and how do reaction conditions influence yield?

The synthesis of this compound typically involves palladium- or ruthenium-catalyzed C–H functionalization. For example, analogous compounds like N,N-diisopropyl-3,5-dimethylbenzamide are synthesized via directed ortho-metalation using BuLi/KOtBu at −78 °C, followed by quenching with electrophiles (e.g., iodine or bromine sources). Reaction time (16–24 hours), temperature (80–100°C), and stoichiometric ratios (e.g., 2.0 equiv. of NBS for bromination) are critical for achieving yields >85% . Column chromatography (n-hexane/EtOAc) is commonly used for purification. Optimization of these parameters is essential to minimize side reactions, such as over-halogenation or decomposition.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

Key characterization methods include:

  • IR Spectroscopy : Look for amide C=O stretching at ~1628 cm⁻¹ and N–H bending (if present) near 3300 cm⁻¹ .
  • Mass Spectrometry : High-resolution mass spectrometry (HR-MS) confirms molecular weight (e.g., calculated m/z 331.0433 for C₁₃H₁₈INO⁺), while EI-MS fragments (e.g., m/z 259, 204) reveal cleavage patterns .
  • NMR : ¹H NMR should show cyclopropyl proton resonances as multiplets near δ 0.5–1.5 ppm and aromatic methyl groups at δ 2.2–2.5 ppm .

Q. How does the cyclopropyl substituent influence the compound’s electronic and steric properties compared to other alkyl groups?

The cyclopropyl group introduces significant steric bulk and ring strain, which can hinder rotational freedom and alter electronic density via conjugation with the aromatic ring. This contrasts with linear alkyl groups (e.g., isopropyl), which primarily contribute steric effects without strain. Computational studies (e.g., DFT) suggest cyclopropyl’s σ-donor and π-acceptor capabilities enhance electrophilic substitution reactivity at the ortho position .

Advanced Research Questions

Q. How can enantioselective lithiation be applied to synthesize planar chiral derivatives of this compound?

Enantioselective lithiation employs chiral ligands (e.g., (−)-sparteine) to generate planar chirality in cyclophane systems. For analogous compounds like [2.2]metacyclophanes, dimetalation at −78°C followed by oxidative ring closure achieves yields of 31–42%. Deuterium-labeling experiments (e.g., 75% incorporation at ortho positions) validate regioselectivity . Challenges include optimizing ligand-substrate compatibility and suppressing racemization during quenching.

Q. What contradictions exist in reported biological activities of structurally similar benzamides, and how can they be resolved methodologically?

For example, N-(3,5-dibromo-4-hydroxyphenyl)-3,5-dimethylbenzamide exhibits transthyretin inhibition in biochemical assays but shows variable efficacy in cellular models due to differences in membrane permeability. To resolve discrepancies:

  • Use standardized assays (e.g., X-ray crystallography at 1.31 Å resolution to confirm binding modes) .
  • Compare lipophilicity (logP) via HPLC retention times and correlate with biological activity .

Q. What mechanistic insights explain the regioselectivity of halogenation in N-substituted benzamides under ruthenium catalysis?

Ru-catalyzed C–H halogenation favors the ortho position due to carboxylate-assisted cyclometalation. Kinetic studies show that electron-donating groups (e.g., methyl) accelerate oxidative addition, while steric hindrance from cyclopropyl directs halogenation to the less hindered site. Isotope-labeling (e.g., ²H/¹³C) and computational modeling (e.g., transition-state analysis) are critical for validating proposed mechanisms .

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